N-{[4-(hydrazinecarbonyl)phenyl]methyl}-N,4-dimethylbenzene-1-sulfonamide
Description
N-{[4-(hydrazinecarbonyl)phenyl]methyl}-N,4-dimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a hydrazinecarbonyl group (-CONHNH₂) attached to a benzyl moiety and a dimethyl-substituted benzene sulfonamide core. This compound is synthesized via nucleophilic addition reactions involving hydrazide precursors and subsequent cyclization or alkylation steps, as demonstrated in analogous sulfonamide syntheses . Key structural characteristics include:
Properties
IUPAC Name |
N-[[4-(hydrazinecarbonyl)phenyl]methyl]-N,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-12-3-9-15(10-4-12)23(21,22)19(2)11-13-5-7-14(8-6-13)16(20)18-17/h3-10H,11,17H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERDRLBWANWUAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=C(C=C2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(hydrazinecarbonyl)phenyl]methyl}-N,4-dimethylbenzene-1-sulfonamide typically involves the reaction of 4-(hydrazinecarbonyl)benzaldehyde with N,4-dimethylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes often include steps such as purification through recrystallization or chromatography to achieve the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(hydrazinecarbonyl)phenyl]methyl}-N,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction could produce hydrazine derivatives .
Scientific Research Applications
N-{[4-(hydrazinecarbonyl)phenyl]methyl}-N,4-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-{[4-(hydrazinecarbonyl)phenyl]methyl}-N,4-dimethylbenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, influencing cellular functions and processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with structurally related sulfonamides and hydrazine derivatives:
Spectral and Physicochemical Properties
- IR Spectroscopy : The hydrazinecarbonyl group in the target compound shows characteristic C=O stretches at 1663–1682 cm⁻¹ and NH stretches at 3150–3319 cm⁻¹, consistent with related hydrazinecarbothioamides . Thiophene analogs exhibit shifted absorption bands due to sulfur’s electron-withdrawing effects .
- NMR Analysis : Methyl groups in the target compound contribute to distinct ¹H-NMR signals at δ 2.5–3.0 ppm, while hydrazine protons appear as broad singlets near δ 8.0–9.0 ppm .
Key Research Findings
Substituent Effects : Methyl groups on the benzene ring improve lipophilicity and metabolic stability, as seen in the target compound’s predicted pharmacokinetics .
Tautomerism : The hydrazinecarbonyl group enables tautomeric equilibria, influencing reactivity and biological interactions .
Thiophene vs.
Biological Activity
N-{[4-(hydrazinecarbonyl)phenyl]methyl}-N,4-dimethylbenzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C15H18N4O2S
- Molecular Weight : 318.40 g/mol
This compound features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Sulfonamides typically inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis. This inhibition leads to bacteriostatic effects.
- Anticonvulsant Properties : Similar compounds have shown anticonvulsant activity by modulating neurotransmitter systems, particularly GABAergic and glutamatergic pathways .
- Antiparasitic Activity : Hydrazone derivatives have been reported to exhibit antiplasmodial activity against resistant strains of Plasmodium falciparum, indicating potential applications in treating malaria .
Antimicrobial Activity
The antimicrobial efficacy of sulfonamides has been well-documented. In vitro studies have shown that compounds with similar structures can inhibit a broad spectrum of bacterial strains. The minimum inhibitory concentration (MIC) values for related sulfonamides typically range from 0.5 to 32 µg/mL against common pathogens.
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 16 |
| Staphylococcus aureus | 8 |
| Streptococcus pneumoniae | 32 |
Anticonvulsant Activity
In a study evaluating the anticonvulsant activity of hydrazone derivatives, it was found that certain compounds provided significant protection in seizure models (e.g., MES and 6 Hz models). The most active derivatives exhibited over 80% protection at doses as low as 10 mg/kg .
Case Studies
- Anticonvulsant Evaluation : A series of hydrazone derivatives were synthesized and tested for their anticonvulsant properties. The study highlighted the role of substituents on the phenyl ring in enhancing activity and reducing neurotoxicity .
- Antimalarial Studies : Research demonstrated that hydrazone compounds showed significant antimalarial activity in both in vitro assays against resistant strains and in vivo studies in murine models, where treated mice exhibited prolonged survival rates compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
